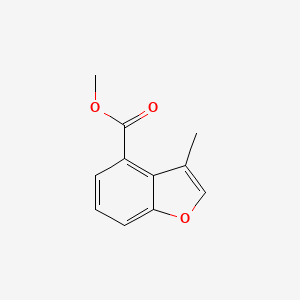

Methyl 3-Methylbenzofuran-4-carboxylate

CAS No.:

Cat. No.: VC20478509

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10O3 |

|---|---|

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | methyl 3-methyl-1-benzofuran-4-carboxylate |

| Standard InChI | InChI=1S/C11H10O3/c1-7-6-14-9-5-3-4-8(10(7)9)11(12)13-2/h3-6H,1-2H3 |

| Standard InChI Key | XYNGPOQDVIRYHA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=COC2=CC=CC(=C12)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3-methylbenzofuran-4-carboxylate (CAS 133844-99-2) has the molecular formula and a molecular weight of 190.20 g/mol . The benzofuran core consists of a fused benzene and furan ring, with substituents influencing electronic distribution and steric interactions. The methyl group at position 3 and the carboxylate ester at position 4 create a sterically hindered environment, potentially affecting reactivity and intermolecular interactions (Figure 1) .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 190.20 g/mol | |

| CAS Registry Number | 133844-99-2 | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

The lack of reported melting and boiling points suggests limited experimental characterization, a common challenge for niche benzofuran derivatives .

Synthetic Methodologies

Regioselective Benzofuran Synthesis

The synthesis of benzofuran derivatives often involves cyclization reactions. A regioselective approach reported by Zhang and Beaudry (2021) employs pyrone and nitroalkene precursors under acidic conditions (AlCl, TFA) in dichlorobenzene (DCB) at 120°C . For example, methyl 7-methyl-2-(phenylethynyl)benzofuran-4-carboxylate was synthesized via Pd-catalyzed Sonogashira coupling, demonstrating adaptability for introducing diverse substituents .

General Procedure:

-

Cyclization: React 3-hydroxy-4-methyl-2H-pyran-2-one with nitroalkenes in the presence of AlCl and TFA .

-

Functionalization: Apply cross-coupling reactions (e.g., with phenylacetylene) using Pd(PPh) and CuI .

This method could be adapted for methyl 3-methylbenzofuran-4-carboxylate by selecting appropriate starting materials and optimizing reaction conditions.

Esterification Strategies

Ethyl 3-methylbenzofuran-2-carboxylate, a structural analog, is synthesized via esterification of the corresponding carboxylic acid using ethanol under acidic conditions . A similar approach—replacing ethanol with methanol—could yield the methyl ester variant .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Benzofuran Derivatives

Positional isomerism significantly impacts bioactivity, with the 6-carboxylate isomer showing superior anticancer potency .

Challenges and Future Directions

Synthetic Optimization

Current methods yield low quantities of benzofuran derivatives, necessitating scalable protocols. Flow chemistry or microwave-assisted synthesis could improve efficiency .

Biological Screening

In vitro and in vivo studies are critical to validate hypothesized activities. Priority targets include NSCLC lines (A549, NCI-H23) and antimicrobial panels .

Structure-Activity Relationship (SAR) Studies

Systematic variation of substituents (e.g., replacing methyl with halogens) could elucidate determinants of potency and selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume